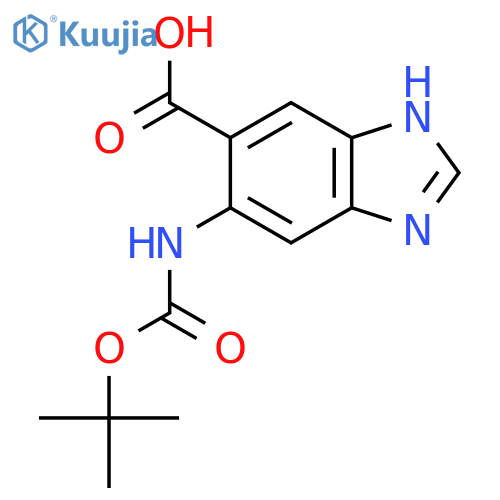

Cas no 2580208-38-2 (6-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-5-carboxylic acid)

6-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-27727830

- 6-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-5-carboxylic acid

- 2580208-38-2

- 6-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-5-carboxylic acid

-

- インチ: 1S/C13H15N3O4/c1-13(2,3)20-12(19)16-8-5-10-9(14-6-15-10)4-7(8)11(17)18/h4-6H,1-3H3,(H,14,15)(H,16,19)(H,17,18)

- InChIKey: LSVDSONVFMCTHG-UHFFFAOYSA-N

- SMILES: O(C(NC1=CC2=C(C=C1C(=O)O)NC=N2)=O)C(C)(C)C

計算された属性

- 精确分子量: 277.10625597g/mol

- 同位素质量: 277.10625597g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 20

- 回転可能化学結合数: 4

- 複雑さ: 394

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.1

- トポロジー分子極性表面積: 104Ų

6-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-5-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27727830-0.05g |

6-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-5-carboxylic acid |

2580208-38-2 | 95.0% | 0.05g |

$851.0 | 2025-03-19 | |

| Enamine | EN300-27727830-1g |

6-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-5-carboxylic acid |

2580208-38-2 | 1g |

$1014.0 | 2023-09-10 | ||

| Enamine | EN300-27727830-5g |

6-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-5-carboxylic acid |

2580208-38-2 | 5g |

$2940.0 | 2023-09-10 | ||

| Enamine | EN300-27727830-2.5g |

6-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-5-carboxylic acid |

2580208-38-2 | 95.0% | 2.5g |

$1988.0 | 2025-03-19 | |

| Enamine | EN300-27727830-5.0g |

6-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-5-carboxylic acid |

2580208-38-2 | 95.0% | 5.0g |

$2940.0 | 2025-03-19 | |

| Enamine | EN300-27727830-0.1g |

6-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-5-carboxylic acid |

2580208-38-2 | 95.0% | 0.1g |

$892.0 | 2025-03-19 | |

| Enamine | EN300-27727830-10g |

6-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-5-carboxylic acid |

2580208-38-2 | 10g |

$4360.0 | 2023-09-10 | ||

| Enamine | EN300-27727830-0.5g |

6-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-5-carboxylic acid |

2580208-38-2 | 95.0% | 0.5g |

$974.0 | 2025-03-19 | |

| Enamine | EN300-27727830-0.25g |

6-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-5-carboxylic acid |

2580208-38-2 | 95.0% | 0.25g |

$933.0 | 2025-03-19 | |

| Enamine | EN300-27727830-10.0g |

6-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-5-carboxylic acid |

2580208-38-2 | 95.0% | 10.0g |

$4360.0 | 2025-03-19 |

6-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-5-carboxylic acid 関連文献

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

6-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-5-carboxylic acidに関する追加情報

Comprehensive Overview of 6-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 2580208-38-2)

6-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 2580208-38-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its abbreviated name Boc-protected benzimidazole carboxylic acid, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the benzimidazole core, make it a versatile building block in medicinal chemistry.

The growing interest in 6-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-5-carboxylic acid is driven by its potential applications in drug discovery, particularly in the development of kinase inhibitors and protease inhibitors. Researchers are increasingly exploring its role in targeting diseases such as cancer, inflammation, and infectious diseases. The compound's carboxylic acid functionality allows for further derivatization, enabling the creation of novel analogs with enhanced pharmacological properties.

One of the most frequently asked questions about CAS No. 2580208-38-2 is its solubility and stability under various conditions. Studies indicate that this compound exhibits good solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, making it suitable for laboratory-scale reactions. Additionally, the Boc group provides stability under acidic conditions, which is crucial for multi-step synthetic routes.

In the context of green chemistry, 6-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-5-carboxylic acid has been evaluated for its environmental impact. Researchers are investigating eco-friendly synthesis methods to reduce waste and improve yield. This aligns with the broader trend of sustainable pharmaceutical manufacturing, a topic of high relevance in today's scientific community.

The compound's benzimidazole scaffold is also a focal point for computational chemists. Molecular docking studies and quantitative structure-activity relationship (QSAR) analyses have been conducted to predict its binding affinity with various biological targets. Such in silico approaches are invaluable for accelerating drug discovery pipelines and reducing experimental costs.

Another area of interest is the compound's potential in peptide synthesis. The carboxylic acid moiety can be activated for coupling reactions, making it a valuable tool for constructing peptide-based therapeutics. This application is particularly relevant given the rising demand for peptide drugs in treating metabolic disorders and oncology.

Quality control and analytical characterization of CAS No. 2580208-38-2 are critical for ensuring reproducibility in research. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely employed to verify purity and structural integrity. These methods are essential for meeting regulatory standards in preclinical development.

In summary, 6-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 2580208-38-2) is a multifaceted compound with broad applications in drug discovery and biochemical research. Its unique properties, combined with ongoing advancements in synthetic and analytical methodologies, position it as a valuable asset in the pursuit of innovative therapeutics.

2580208-38-2 (6-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-5-carboxylic acid) Related Products

- 2137585-79-4(5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-)

- 1806797-62-5(Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate)

- 17900-95-7(5,6-dibromo-1H-indole-3-carbaldehyde)

- 301176-65-8(N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide)

- 2138278-29-0(5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid)

- 1248791-32-3(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine)

- 1261747-67-4(3-Amino-4-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl)

- 49633-54-7(Butanamide, N-(1,1-dimethylethyl)-3,3-dimethyl-)

- 2137899-19-3(methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate)

- 2137826-11-8(1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro-)